![molecular formula C12H11ClN2O2S B1375702 2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid CAS No. 1218071-59-0](/img/structure/B1375702.png)
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
概要
説明
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid is a derivative of phenylalanine . It has a molecular weight of 199.64 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chlorophenylalanine . The InChI code for this compound is 1S/C9H10ClNO2/c10-7-4-2-1-3-6 (7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13) .Physical And Chemical Properties Analysis
This compound has a boiling point of 339.5°C at 760 mmHg . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Synthesis and Biological Activity
- Biological Activity : A derivative of this compound, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, has demonstrated the ability to enhance rapeseed growth and increase seed yield and oil content (Mickevičius et al., 2013).
Antimicrobial and Antifungal Activities
- Antimicrobial Activity : Some derivatives of this compound have shown antimicrobial properties against various bacteria and fungi. These include moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).
Corrosion Inhibition
- Inhibition of Corrosion : A study on the corrosion inhibition performances of 2-amino-4-(4-chlorophenyl)-thiazole derivatives, including the compound , revealed its effectiveness in preventing corrosion of iron metal. Theoretical data obtained through quantum chemical parameters and molecular dynamics simulations supported this finding (Kaya et al., 2016).
Chemical Synthesis and Characterization
- Synthesis and Characterization : The compound has been synthesized and characterized through various techniques, including FTIR spectroscopy, 1HNMR, and CHNS elemental analysis. The physical properties of the synthesized compounds were also assessed (Kubba & Rahim, 2018).
Application in Molecular Docking Studies
- Molecular Docking Studies : This compound and its derivatives have been used in molecular docking studies to understand their antibacterial activity. These studies provide insights into the interaction of these compounds with bacterial proteins, aiding in the development of new antibacterial agents (Shahana & Yardily, 2020).
Potential in Anticancer Research
- Anticancer Potential : Certain derivatives of this compound have shown potential in anticancer research, exhibiting cytotoxic effects against different cancer cell lines. This highlights the compound's relevance in the development of new anticancer therapies (Saad & Moustafa, 2011).
Safety and Hazards
The compound is associated with the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
It is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes .
Mode of Action
As a phenylalanine derivative , it may interact with its targets in a similar manner to other phenylalanine derivatives, which are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Phenylalanine derivatives are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that 2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid may affect similar pathways.
Result of Action
Given its structural similarity to phenylalanine derivatives , it may have similar effects, such as modulating various biological activities .
Action Environment
It is generally known that factors such as temperature, ph, and light can affect the stability and efficacy of many compounds .
生化学分析
Biochemical Properties
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to influence the secretion of anabolic hormones and supply fuel during exercise . The compound’s interactions with enzymes such as amino acid oxidases and transferases are particularly noteworthy. These interactions often involve the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby influencing cellular responses to external stimuli . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as receptors and enzymes. These interactions can result in enzyme inhibition or activation, depending on the context . For instance, the compound may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it may activate other enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness in biochemical assays. In vitro studies have shown that the compound remains stable under specific conditions, such as low temperatures and neutral pH . Prolonged exposure to high temperatures or extreme pH levels can lead to degradation and reduced activity. Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and proliferation rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance certain physiological functions, such as muscle performance and cognitive abilities . At high doses, it can exhibit toxic or adverse effects, including liver damage and oxidative stress. Threshold effects have also been observed, where the compound’s beneficial effects plateau or diminish beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . For example, the compound can be metabolized by amino acid oxidases to produce corresponding keto acids and ammonia. These metabolic transformations can influence metabolic flux and alter the levels of key metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) . Once inside the cell, it may bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects . These localization patterns are often determined by the presence of specific amino acid sequences or chemical modifications that act as targeting signals.
特性
IUPAC Name |
2-amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-4-2-1-3-8(9)11-15-7(6-18-11)5-10(14)12(16)17/h1-4,6,10H,5,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTXZAJAKVHQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218071-59-0 | |
| Record name | 2-amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



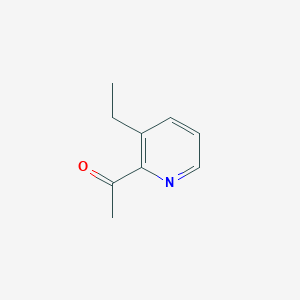
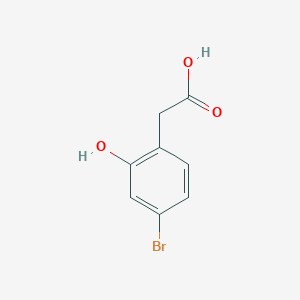
![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)

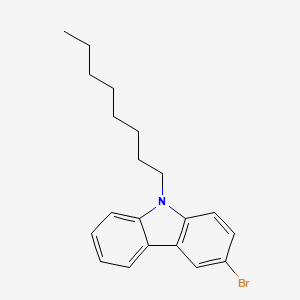

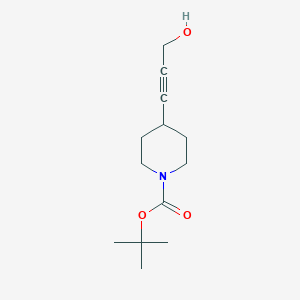
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)
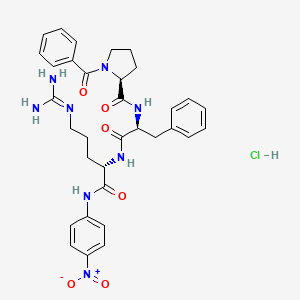

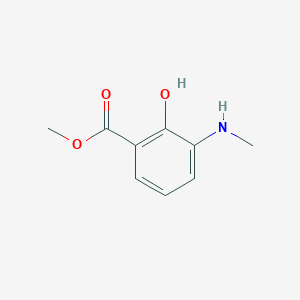
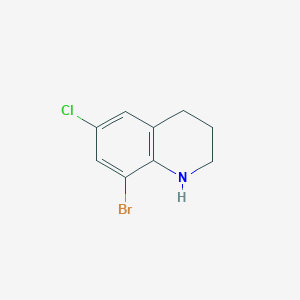

![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)